molecular formula C14H12N2O B1517750 4-(4-Amino-3-methylphenoxy)benzonitrile CAS No. 1099689-63-0

4-(4-Amino-3-methylphenoxy)benzonitrile

Cat. No. B1517750
CAS RN: 1099689-63-0
M. Wt: 224.26 g/mol
InChI Key: AVKCCTDAMNJPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Amino-3-methylphenoxy)benzonitrile” is a chemical compound with the CAS Number: 1099689-63-0 . It has a molecular weight of 224.26 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of “4-(4-Amino-3-methylphenoxy)benzonitrile” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“4-(4-Amino-3-methylphenoxy)benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 224.26 .

Scientific Research Applications

Synthesis and High-Performance Materials

  • High-Performance Bisphthalonitrile Resins : Research has shown the utility of 4-Aminophenoxy phthalonitrile (APPH) in synthesizing bisphthalonitrile resins with outstanding thermal stability and mechanical properties. The introduction of APPH facilitated the curing reaction of resorcinol-based and bisphenol-A-based phthalonitrile monomers, resulting in materials with high modulus and glass transition temperature (Sheng et al., 2014).

Polymer and Resin Development

  • Imide-Containing Phthalonitrile Resin : A study demonstrated the synthesis of a new imide-containing phthalonitrile resin with enhanced thermal properties. This research highlights the versatility of phthalonitrile derivatives in creating polymers for advanced applications (Keller, 1993).

Novel Compound Synthesis and Characterization

  • Synthesis and Characterization of New Phthalonitriles : Innovative 4-substituted phthalonitriles have been synthesized, showcasing the potential for creating novel compounds with significant biological activities and unique properties for further research applications (Booysen et al., 2019).

Material Properties Enhancement

  • Enhancement of Polymer Solar Cells : The addition of perfluorinated compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile, to polymer solar cells has been shown to increase power conversion efficiency. This indicates the role of phthalonitrile derivatives in improving renewable energy technologies (Jeong et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Benzonitrile derivatives have been evaluated as effective corrosion inhibitors, demonstrating the application of phthalonitrile derivatives in protecting metals in acidic mediums. This research provides insights into the development of more efficient and environmentally friendly corrosion inhibitors (Chaouiki et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-amino-3-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-8-13(6-7-14(10)16)17-12-4-2-11(9-15)3-5-12/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKCCTDAMNJPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-3-methylphenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-3-methylphenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-3-methylphenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Amino-3-methylphenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Amino-3-methylphenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Amino-3-methylphenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Amino-3-methylphenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.